Indium tripropan-2-olate

Description

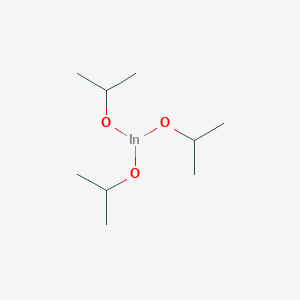

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

indium(3+);propan-2-olate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C3H7O.In/c3*1-3(2)4;/h3*3H,1-2H3;/q3*-1;+3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVZUSPADPSOQQN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[O-].CC(C)[O-].CC(C)[O-].[In+3] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H21InO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70721311 | |

| Record name | Indium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118240-53-2, 38218-24-5 | |

| Record name | Indium tripropan-2-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70721311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 38218-24-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Indium Tripropan-2-olate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of indium tripropan-2-olate, also known as indium(III) isopropoxide. This document details its synthesis, structural characteristics, spectroscopic data, and key chemical reactions, with a focus on its applications as a precursor in materials science and as a catalyst in organic synthesis.

Core Chemical Properties

This compound is an organoindium compound with the chemical formula In(O-i-Pr)₃. It is a white solid that is sensitive to moisture. Its utility primarily stems from its role as a precursor for the synthesis of indium-based materials, such as indium oxide, and its catalytic activity in various organic transformations.

Physical and Chemical Data

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁InO₃ | [1] |

| Molecular Weight | 292.08 g/mol | [1] |

| Appearance | White solid/powder | [2] |

| Melting Point | 145 °C (decomposes) | |

| Solubility | Insoluble in isopropanol. Miscible with some alcohols, ketones, and esters. Reacts with water. | [3][4] |

Synthesis of this compound

A general and reliable method for the synthesis of homoleptic indium alkoxides involves the alcoholysis of an indium amide complex. This approach avoids the potential formation of oxo-centered clusters that can occur when using indium halides.[5]

Experimental Protocol: Synthesis via Alcoholysis of Indium Amide

This protocol is based on the general method described for the synthesis of indium alkoxides.[3]

Materials:

-

Indium tris[N-(tert-butyl)trimethylsilylamide] (In[N-t-Bu(SiMe₃)]₃)

-

Anhydrous isopropanol (i-PrOH)

-

Anhydrous hydrocarbon solvent (e.g., hexane or toluene)

-

Schlenk line and glassware

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

Under an inert atmosphere, dissolve a known quantity of In[N-t-Bu(SiMe₃)]₃ in an anhydrous hydrocarbon solvent in a Schlenk flask.

-

To this solution, add a stoichiometric amount (3 equivalents) of anhydrous isopropanol dropwise with stirring.

-

The reaction is typically exothermic and results in the precipitation of the insoluble this compound.

-

Allow the reaction mixture to stir at room temperature for several hours to ensure complete reaction.

-

The solid product is then isolated by filtration under an inert atmosphere.

-

Wash the isolated solid with a cold, anhydrous hydrocarbon solvent to remove any unreacted starting materials and byproducts.

-

Dry the final product under vacuum to yield this compound as a white, insoluble powder.

Spectroscopic and Structural Characterization

Detailed spectroscopic and structural data for pure, monomeric this compound is scarce in the literature, likely due to its tendency to exist as an insoluble, polymeric, or oligomeric species, [In(O-i-Pr)₃]n.[3] This complicates characterization by methods that require soluble samples or single crystals.

Spectroscopic Data Summary

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Resonances corresponding to the isopropoxide ligands. A septet for the methine proton (CH) and a doublet for the methyl protons (CH₃). |

| ¹³C NMR | Two distinct signals are expected for the methine (CH) and methyl (CH₃) carbons of the isopropoxide ligands. |

| Infrared (IR) Spectroscopy | Characteristic C-H stretching and bending vibrations of the alkyl groups. A strong band corresponding to the In-O stretching vibration is also expected. |

| Mass Spectrometry | Due to its likely polymeric nature in the solid state and potential for decomposition upon heating, obtaining a clear molecular ion peak can be challenging. Fragmentation patterns would likely show the loss of isopropoxide groups. |

Key Chemical Reactions and Applications

This compound is a versatile compound with significant applications in materials science and organic synthesis.

Precursor for Indium Oxide (In₂O₃)

This compound serves as a valuable single-source precursor for the deposition of indium oxide thin films and the synthesis of In₂O₃ nanoparticles. The primary reactions involved are hydrolysis and thermal decomposition.

In the presence of water, this compound undergoes hydrolysis to form indium hydroxide, In(OH)₃, and isopropanol. Subsequent calcination of the indium hydroxide yields indium oxide.

Reaction: In(O-i-Pr)₃ + 3 H₂O → In(OH)₃ + 3 i-PrOH 2 In(OH)₃ → In₂O₃ + 3 H₂O

At elevated temperatures, this compound decomposes to form indium oxide. This property is exploited in chemical vapor deposition (CVD) techniques for the fabrication of In₂O₃ thin films.[5]

Catalyst in Organic Synthesis

This compound has been demonstrated to be an effective catalyst for the Meerwein–Ponndorf–Verley (MPV) reduction of aldehydes.[6] This reaction offers a chemoselective method for the reduction of aldehydes to their corresponding primary alcohols using isopropanol as both the solvent and the hydride source.

The following is a general procedure for the indium tri(isopropoxide)-catalyzed MPV reduction of an aldehyde.[6]

Materials:

-

Indium tri(isopropoxide) (In(O-i-Pr)₃)

-

Aldehyde substrate

-

Anhydrous 2-propanol

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware

Procedure:

-

To a solution of the aldehyde (1 equivalent) in anhydrous 2-propanol under an inert atmosphere, add a catalytic amount of indium tri(isopropoxide) (e.g., 20 mol %).

-

Stir the reaction mixture at room temperature.

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction with a dilute acid solution (e.g., 1 N HCl).

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over a suitable drying agent (e.g., MgSO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the corresponding primary alcohol.

Conclusion

This compound is a valuable compound in both materials science and organic chemistry. Its utility as a precursor for indium oxide is well-established, providing a route to this important transparent conducting oxide. Furthermore, its catalytic activity in reactions such as the Meerwein–Ponndorf–Verley reduction highlights its potential for chemoselective transformations. While the characterization of the pure, monomeric compound is challenging due to its physical properties, its reactivity and applications are well-documented, making it a compound of significant interest for researchers in these fields. Further investigation into its structural and spectroscopic properties would be beneficial for a more complete understanding of its chemistry.

References

- 1. Indium (III) isopropoxide | C9H21InO3 | CID 16683751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Indium(III) isopropoxide, 99.9% (metals basis) 2 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Indium(III) isopropoxide, 99+% (metals basis), 5% w/v isopropanol | Fisher Scientific [fishersci.ca]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Indium Tripropan-2-olate: A Comprehensive Technical Guide to its Application as an Indium Oxide Precursor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium oxide (In₂O₃) is a key transparent conducting oxide (TCO) with extensive applications in optoelectronic devices, including flat-panel displays, solar cells, and sensors. The choice of precursor is a critical factor in determining the final properties of the In₂O₃ thin films. Indium tripropan-2-olate, also known as indium isopropoxide [In(O-i-Pr)₃], is a volatile, metal-organic compound that serves as a viable precursor for the deposition of high-quality indium oxide films through various techniques. Its solubility in organic solvents and favorable decomposition characteristics make it suitable for solution-based and vapor-phase deposition methods. This technical guide provides an in-depth overview of the use of this compound in the synthesis of indium oxide, focusing on sol-gel, chemical vapor deposition (CVD), and atomic layer deposition (ALD) techniques.

Data Presentation: Properties of Indium Oxide Films

The properties of indium oxide films are highly dependent on the deposition method and the specific process parameters employed. While comprehensive data for films derived exclusively from this compound is not extensively available in a single source, the following tables summarize typical properties of indium oxide films synthesized from various precursors to provide a comparative benchmark.

Table 1: Electrical and Optical Properties of Indium Oxide Thin Films

| Deposition Method | Precursor | Deposition Temperature (°C) | Resistivity (Ω·cm) | Carrier Concentration (cm⁻³) | Mobility (cm²/Vs) | Transmittance (%) | Film Thickness (nm) |

| Sol-Gel | Indium Nitrate | 500 | 2.52 | 4.27 x 10¹⁷ | 26.60 | >94 | 0.3 - 135.1[1] |

| ALD | Trimethylindium (TMI) + O₃ | 100 - 200 | 3.2 x 10⁻³ | 7.0 x 10¹⁹ | - | - | -[2] |

| PEALD | Cyclopentadienyl Indium (InCp) + O₂ Plasma | 300 | 4.25 x 10⁻³ | - | - | - | -[3] |

| PEALD | Cyclopentadienyl Indium (InCp) + O₂ Plasma | 250 | - | - | 56.3 | - | -[3] |

| ALD | [3-(dimethylamino)propyl] dimethyl indium (DADI) + H₂O | 275 | 9.2 x 10⁻⁵ | ~10²¹ | - | >80 (420-700 nm) | - |

| Ultrasonic Spray CVD | Indium Chloride | 350 - 550 | 10⁻² | - | - | >85 | -[4] |

Table 2: Deposition Parameters for Indium Oxide Films via ALD

| Precursor | Oxidant | Deposition Temperature (°C) | Growth Rate (Å/cycle) |

| Cyclopentadienyl Indium (InCp) | H₂O₂ | 160 - 200 | 1.4 - 1.5[2] |

| Trimethylindium (TMI) | H₂O | 200 - 251 | -[3] |

| Dimethyl(N-ethoxy-2,2-dimethylcarboxylicpropanamide)indium | H₂O | 200 - 300 | 0.083[5] |

| Tris(N,N'-diisopropyl-2-dimethylamido-guanidinato)indium | H₂O | 240 | 0.04[5] |

| Diethyl[bis(trimethylsilyl)amido]indium | H₂O | 200 | 0.07[5] |

| Cyclopentadienyl Indium (InCp) | O₃ | 200 - 450 | 1.3 - 2.0 |

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of indium oxide using this compound as the precursor for sol-gel, CVD, and ALD techniques. These protocols are based on established principles for metal alkoxide precursors and should be optimized for specific equipment and desired film characteristics.

Sol-Gel Synthesis of Indium Oxide Nanoparticles

This protocol describes the preparation of indium oxide nanoparticles from this compound via a sol-gel process, which involves hydrolysis and condensation reactions.

Materials:

-

This compound (In(O-i-Pr)₃)

-

2-Propanol (IPA) or other suitable alcohol (e.g., ethanol)

-

Deionized water

-

Nitric acid (HNO₃) or acetic acid (CH₃COOH) (as catalyst)

-

Ammonia solution (NH₄OH) (for pH adjustment, optional)

Equipment:

-

Schlenk line or glovebox for inert atmosphere handling

-

Glass reaction vessel

-

Magnetic stirrer and hotplate

-

Condenser

-

Drying oven

-

Tube furnace for calcination

Protocol:

-

Precursor Solution Preparation: In an inert atmosphere (e.g., argon or nitrogen), dissolve a calculated amount of this compound in a suitable anhydrous alcohol (e.g., 2-propanol) to achieve the desired molar concentration (e.g., 0.1 M). Stir the solution until the precursor is completely dissolved.

-

Hydrolysis: While stirring vigorously, slowly add a mixture of deionized water and alcohol to the precursor solution. The molar ratio of water to the indium precursor is a critical parameter and typically ranges from 1 to 10. An acid catalyst (e.g., a few drops of nitric acid) can be added to the water-alcohol mixture to control the hydrolysis rate.

-

Condensation and Gelation: Continue stirring the solution at room temperature or with gentle heating (e.g., 40-60 °C). The solution will gradually become more viscous as hydrolysis and condensation reactions proceed, eventually forming a transparent sol and then a gel. The gelation time can vary from hours to days depending on the reaction conditions.

-

Aging: Age the gel for a period of 24-48 hours at room temperature. This step allows for further strengthening of the gel network.

-

Drying: Dry the gel in an oven at a temperature of 80-120 °C for several hours to remove the solvent and other volatile components, resulting in a xerogel.

-

Calcination: Calcine the dried xerogel in a tube furnace under a controlled atmosphere (e.g., air or oxygen). The temperature is typically ramped up slowly (e.g., 2-5 °C/min) to a final temperature between 400 °C and 600 °C and held for several hours. This step removes organic residues and promotes the crystallization of indium oxide.

Chemical Vapor Deposition (CVD) of Indium Oxide Thin Films

This protocol outlines the deposition of indium oxide thin films using this compound in a CVD process.

Equipment:

-

CVD reactor with a heated substrate stage

-

Precursor delivery system (bubbler or direct liquid injection)

-

Mass flow controllers for carrier and reactant gases

-

Vacuum pump

Protocol:

-

Substrate Preparation: Clean the desired substrate (e.g., silicon wafer, glass slide) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).

-

Precursor Handling: Load the this compound into the precursor bubbler. Heat the bubbler to a temperature sufficient to generate an adequate vapor pressure (e.g., 80-150 °C). The precursor delivery lines should also be heated to prevent condensation.

-

Deposition Process:

-

Place the cleaned substrate onto the substrate holder in the CVD reactor.

-

Evacuate the reactor to a base pressure in the range of 10⁻³ to 10⁻⁶ Torr.

-

Heat the substrate to the desired deposition temperature, typically in the range of 300-500 °C.

-

Introduce a carrier gas (e.g., argon or nitrogen) through the precursor bubbler to transport the this compound vapor into the reaction chamber.

-

Simultaneously, introduce an oxidizing agent (e.g., oxygen, water vapor, or an oxygen plasma) into the chamber.

-

The precursor and oxidant react on the heated substrate surface, leading to the deposition of an indium oxide thin film.

-

The film thickness is controlled by the deposition time and precursor flow rate.

-

-

Cooling and Characterization: After the desired deposition time, stop the precursor and oxidant flows and cool the substrate down to room temperature under an inert gas flow before removing it from the reactor.

Atomic Layer Deposition (ALD) of Indium Oxide Thin Films

This protocol provides a general procedure for the deposition of indium oxide thin films with atomic-level precision using this compound in an ALD process.

Equipment:

-

ALD reactor with a heated substrate stage

-

Precursor and reactant delivery systems with fast-acting valves

-

In-situ monitoring tools (e.g., quartz crystal microbalance, ellipsometer) are recommended for process optimization.

Protocol:

-

Substrate Preparation: Prepare the substrate as described in the CVD protocol.

-

Precursor Handling: Load the this compound into a precursor cylinder and heat it to a temperature that provides a suitable vapor pressure (e.g., 70-130 °C).

-

ALD Cycle: The ALD process consists of a sequence of self-limiting surface reactions, repeated to grow the film layer by layer. A typical ALD cycle for In₂O₃ using this compound and an oxidant (e.g., water or ozone) is as follows:

-

Pulse A (Indium Precursor): Introduce a pulse of this compound vapor into the reactor. The precursor molecules will chemisorb onto the substrate surface.

-

Purge A: Purge the reactor with an inert gas (e.g., nitrogen or argon) to remove any unreacted precursor and gaseous byproducts.

-

Pulse B (Oxidant): Introduce a pulse of the oxidant (e.g., H₂O or O₃) into the reactor. The oxidant reacts with the chemisorbed indium precursor on the surface to form a layer of indium oxide and release byproducts.

-

Purge B: Purge the reactor with the inert gas to remove the unreacted oxidant and gaseous byproducts.

-

-

Film Growth: Repeat the ALD cycle until the desired film thickness is achieved. The growth per cycle (GPC) is typically in the range of 0.1 to 1.0 Å, depending on the precursors and deposition temperature. The deposition temperature for ALD of indium oxide typically ranges from 150 °C to 300 °C.

Mandatory Visualizations

The following diagrams, created using the DOT language for Graphviz, illustrate the key workflows and reaction pathways described in this guide.

Caption: Sol-Gel Synthesis Workflow for Indium Oxide Nanoparticles.

Caption: Chemical Vapor Deposition (CVD) Experimental Workflow.

Caption: Atomic Layer Deposition (ALD) Cycle for Indium Oxide.

Caption: Simplified Hydrolysis and Condensation of Indium Isopropoxide.

References

Indium (III) isopropoxide CAS number and safety

An In-Depth Technical Guide to Indium (III) Isopropoxide: CAS Number and Safety for Researchers and Drug Development Professionals

This technical guide provides comprehensive information on the CAS number, safety protocols, and handling of Indium (III) isopropoxide, a chemical compound pertinent to professionals in research, science, and drug development.

Chemical Identification

Indium (III) isopropoxide is an organometallic compound used as a catalyst and precursor in various chemical syntheses. While the most commonly cited CAS (Chemical Abstracts Service) number is 38218-24-5 , it is also identified by CAS number 118240-53-2 in some supplier databases.

Physicochemical Data

The following table summarizes the key quantitative data for Indium (III) isopropoxide.

| Property | Value |

| Molecular Formula | C9H21InO3 |

| Molecular Weight | 292.08 g/mol |

| Appearance | White to yellow powder or colorless liquid |

| Melting Point | 145°C (decomposes) |

| Solubility | Insoluble in water |

(Data sourced from multiple chemical suppliers and safety data sheets)

Safety and Hazard Information

Indium (III) isopropoxide is classified as a hazardous substance. Adherence to strict safety protocols is mandatory to ensure the well-being of laboratory personnel.

GHS Hazard Classification

-

Flammable Solids: Category 1 or 2

-

Skin Irritation: Category 2

-

Serious Eye Irritation: Category 2

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

Precautionary Statements

A summary of key precautionary statements from Safety Data Sheets (SDS) is provided below:

| Type | Statement |

| Prevention | P210: Keep away from heat, sparks, open flames, and hot surfaces. — No smoking. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P280: Wear protective gloves/protective clothing/eye protection/face protection. |

| Response | P302 + P352: IF ON SKIN: Wash with plenty of water. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. |

| Storage | P403 + P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |

| Disposal | P501: Dispose of contents/container to an approved waste disposal plant. |

Experimental Protocols

First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.

-

Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.

Handling and Storage

-

Handling: Handle in a well-ventilated place, wearing suitable protective clothing to avoid contact with skin and eyes. Use non-sparking tools and prevent fire caused by electrostatic discharge.

-

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place. It should be stored away from incompatible materials such as strong oxidizing agents.

Application in Organic Synthesis: Oppenauer Oxidation

Indium (III) isopropoxide is an effective catalyst for the Oppenauer oxidation, which involves the oxidation of primary or secondary alcohols to their corresponding aldehydes or ketones.

Representative Experimental Protocol

The following is a representative protocol for the Oppenauer oxidation of a benzylic alcohol using Indium (III) isopropoxide as a catalyst and pivalaldehyde as an oxidant.

-

Reaction Setup: In a dry, inert atmosphere (e.g., under nitrogen or argon), add the benzylic alcohol, the oxidant (pivalaldehyde), and the solvent to a reaction flask.

-

Catalyst Addition: Add Indium (III) isopropoxide (typically 1-5 mol%) to the reaction mixture.

-

Reaction Conditions: Stir the reaction mixture at room temperature.

-

Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of sodium bicarbonate).

-

Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualized Workflows

The following diagrams illustrate key logical and experimental workflows.

Indium Tripropan-2-olate: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the physical, chemical, and catalytic properties of Indium Tripropan-2-olate, a versatile organometallic compound with emerging applications in materials science and organic synthesis.

Introduction

This compound, also known as indium isopropoxide, is an organometallic compound that has garnered significant interest for its utility as a precursor in the synthesis of indium-based materials and as a catalyst in various organic transformations. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and characterization, and explores its potential applications, particularly in areas relevant to pharmaceutical research and development.

Physical Properties

Table 1: Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₂₁InO₃ | [2][3] |

| Molecular Weight | 292.08 g/mol | [3] |

| Appearance | Colorless liquid or yellow powder | [1] |

| Melting Point | 145°C (decomposes) | |

| Boiling Point | 82°C (for a 5% w/v solution in isopropanol) | [1] |

| Density | 0.78 g/mL (for a 5% w/v solution in isopropanol) | [1] |

| Solubility | Soluble in alcohols, ketones, and esters. | [1] |

| Stability | Moisture sensitive. | [1] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of metal alkoxides. Its key chemical properties include hydrolysis, thermal decomposition, and catalytic activity.

Hydrolysis and the Sol-Gel Process

Like other metal alkoxides, this compound is susceptible to hydrolysis, reacting with water to form indium hydroxide, which can then be converted to indium oxide upon heating. This property is fundamental to its application in the sol-gel process for the preparation of indium oxide thin films and nanoparticles.[4] The sol-gel process generally involves the controlled hydrolysis and condensation of the metal alkoxide precursor to form a colloidal suspension (sol) that subsequently gels to form a solid network.

Thermal Decomposition

Information on the specific thermal decomposition products of this compound is limited. However, thermal decomposition of metal alkoxides typically yields the corresponding metal oxide and volatile organic byproducts. Studies on other indium precursors, such as trimethylindium, indicate that decomposition can proceed through the loss of organic ligands to ultimately form indium-containing materials.[5][6]

Catalytic Activity

Indium(III) compounds, including alkoxides, are known to function as Lewis acid catalysts in a variety of organic reactions.[5][7] These reactions are often characterized by high selectivity and the ability to proceed under mild conditions. The catalytic potential of this compound lies in its ability to activate substrates for carbon-carbon and carbon-heteroatom bond-forming reactions, which are crucial in the synthesis of complex organic molecules, including pharmaceutical intermediates.[5][8]

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of metal alkoxides involves the reaction of a metal halide with an alcohol in the presence of a base to neutralize the hydrogen halide byproduct.[9]

Objective: To synthesize this compound from an indium trihalide.

Materials:

-

Indium(III) chloride (InCl₃), anhydrous

-

Isopropanol (Propan-2-ol), anhydrous

-

A suitable non-nucleophilic base (e.g., ammonia, triethylamine)

-

Anhydrous, non-protic organic solvent (e.g., toluene, hexane)

-

Inert gas (e.g., nitrogen, argon)

Procedure:

-

Under an inert atmosphere, dissolve anhydrous indium(III) chloride in the chosen organic solvent in a reaction vessel equipped with a stirrer and a condenser.

-

Slowly add a stoichiometric amount of anhydrous isopropanol to the solution.

-

Introduce the base to the reaction mixture to neutralize the HCl formed during the reaction. The hydrochloride salt of the base will precipitate.

-

The reaction mixture is typically stirred at room temperature or gently heated to ensure complete reaction.

-

After the reaction is complete, the precipitated salt is removed by filtration under an inert atmosphere.

-

The solvent and any volatile byproducts are removed from the filtrate under reduced pressure to yield the crude this compound.

-

Further purification can be achieved by distillation or sublimation under vacuum.

Diagram 1: General Workflow for the Synthesis of Metal Alkoxides

Caption: General experimental workflow for the synthesis of metal alkoxides.

Characterization Techniques

The characterization of this compound involves a combination of spectroscopic and analytical methods to confirm its structure and purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the isopropoxy groups. The methine proton (-OCH) would appear as a septet, and the methyl protons (-CH₃) as a doublet. The chemical shifts can provide information about the electronic environment of the protons.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the methine and methyl carbons of the isopropoxy ligands.

Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum will exhibit characteristic absorption bands for the C-H, C-O, and In-O bonds. The absence of a broad O-H stretching band would indicate the absence of significant hydrolysis or residual alcohol.

Mass Spectrometry (MS): Mass spectrometry can be used to determine the molecular weight of the compound and to study its fragmentation pattern, which can provide structural information.

Diagram 2: Characterization Workflow for a Synthesized Compound

Caption: Workflow for the characterization of a synthesized chemical compound.

Applications in Drug Development and Organic Synthesis

While direct applications of this compound in drug formulations are not documented, its role as a catalyst and precursor holds significant potential for the pharmaceutical industry.

Catalyst in the Synthesis of Pharmaceutical Intermediates

Indium(III) catalysts are increasingly utilized in organic synthesis due to their unique reactivity and tolerance to various functional groups.[5][7] this compound, as a source of soluble and reactive indium(III), can potentially catalyze a range of reactions pivotal to the synthesis of drug molecules and their intermediates. Examples of indium-catalyzed reactions relevant to pharmaceutical synthesis include the formation of indoles, pyrroles, and other heterocyclic systems that are common scaffolds in medicinal chemistry.[7][8]

Diagram 3: Catalytic Role in Pharmaceutical Intermediate Synthesis

References

- 1. Strategies for the Synthesis and Characterization of Mixed-metal Alkoxide ... - Paul S. Coan - Google Books [books.google.com]

- 2. This compound | C9H21InO3 | CID 57346963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Indium (III) isopropoxide | C9H21InO3 | CID 16683751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Polymeric Metal Alkoxides - Gelest [technical.gelest.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles [mdpi.com]

- 9. Transition metal alkoxide complex - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Molecular Structure and Formula of Indium Tripropan-2-olate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium tripropan-2-olate, also commonly known as indium(III) isopropoxide, is an organometallic compound with significant applications in materials science and catalysis. It serves as a key precursor in the synthesis of indium-containing materials, such as indium oxide thin films, which are utilized in the manufacturing of transparent conductive coatings for displays and solar cells.[1] This technical guide provides a comprehensive overview of the molecular structure, chemical formula, and physical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Molecular Structure and Formula

This compound is characterized by a central indium atom in the +3 oxidation state, coordinated to three isopropoxide ligands. The molecular formula for this compound is C9H21InO3.[2][3] The IUPAC name is tri(propan-2-yloxy)indigane.[2]

Chemical Identifiers

| Identifier | Value |

|---|---|

| IUPAC Name | tri(propan-2-yloxy)indigane[2] |

| Synonyms | Indium(III) isopropoxide, Indium isopropoxide, Indium-tri(2-propanolate)[2] |

| CAS Number | 38218-24-5[3] |

| Molecular Formula | C9H21InO3[2][3] |

| InChI | InChI=1S/3C3H7O.In/c31-3(2)4;/h33H,1-2H3;/q3*-1;+3[2] |

| InChIKey | OVZUSPADPSOQQN-UHFFFAOYSA-N[2] |

| SMILES | CC(C)O--INVALID-LINK--OC(C)C[2] |

Physicochemical Properties

This compound is typically a colorless liquid or a yellow powder.[3][4] It is soluble in alcohols, ketones, and esters.[1] A summary of its key physicochemical properties is presented below.

| Property | Value |

| Molecular Weight | 292.08 g/mol [2] |

| Appearance | Yellowish green odorless crystals, Yellow Powder[4][5] |

| Melting Point | 145°C (decomposes)[3] |

| Boiling Point | 82°C[3] |

| Density | 0.808 g/mL at 25°C[3] |

| Flash Point | 10°C[3] |

| Solubility | Soluble in alcohols, ketones, and esters[1] |

Experimental Protocols

The following protocols are representative methods for the synthesis and characterization of this compound, based on general procedures for the preparation of metal alkoxides.

Synthesis of this compound

This protocol is based on the reaction of an indium trihalide with an alkali metal isopropoxide.

Materials:

-

Anhydrous Indium(III) chloride (InCl3)

-

Anhydrous isopropanol

-

Sodium metal

-

Anhydrous n-hexane

-

Inert gas (e.g., Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, prepare a solution of sodium isopropoxide by carefully dissolving sodium metal in anhydrous isopropanol. The reaction is exothermic and should be controlled.

-

In a separate flask, dissolve anhydrous indium(III) chloride in anhydrous n-hexane.

-

Slowly add the indium chloride solution to the freshly prepared sodium isopropoxide solution at room temperature with vigorous stirring.

-

After the addition is complete, continue to stir the reaction mixture at room temperature for several hours to ensure complete reaction.

-

A precipitate of sodium chloride will form. Remove the precipitate by filtration under an inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by distillation or sublimation under vacuum.

Logical Workflow for Synthesis

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show two main signals corresponding to the methine (-CH) and methyl (-CH₃) protons of the isopropoxide ligands. The methine proton should appear as a septet, and the methyl protons as a doublet, due to spin-spin coupling.

-

¹³C NMR: The carbon-13 NMR spectrum should exhibit two signals, one for the methine carbon and one for the methyl carbons of the isopropoxide ligands.

X-ray Diffraction (XRD):

-

Single-crystal X-ray diffraction would provide the most definitive structural information, including bond lengths, bond angles, and the overall molecular geometry. This technique would also confirm the monomeric or oligomeric nature of the compound in the solid state.

-

Powder X-ray diffraction can be used to assess the crystallinity and phase purity of the synthesized material.

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

The FTIR spectrum will show characteristic absorption bands for the C-H and C-O bonds of the isopropoxide ligands. The position of the In-O stretching vibration would also be present, typically in the lower frequency region of the spectrum.

Conclusion

This compound is a valuable precursor in materials chemistry. While its fundamental chemical and physical properties are known, detailed experimental data on its molecular structure from techniques like single-crystal X-ray diffraction and comprehensive NMR spectroscopic analysis are not widely reported in the public literature. The experimental protocols provided in this guide offer a foundation for the synthesis and characterization of this important organometallic compound, which will be of interest to researchers in materials science and related fields. Further detailed structural and spectroscopic studies would be a valuable addition to the scientific literature.

References

- 1. Indium(III) isopropoxide, 99.9% (metals basis) | Fisher Scientific [fishersci.ca]

- 2. Indium (III) isopropoxide | C9H21InO3 | CID 16683751 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. Indium(III) isopropoxide, 99.9% (metals basis) 10 g | Request for Quote [thermofisher.com]

- 5. Indium(III) oxide - Wikipedia [en.wikipedia.org]

In-Depth Technical Guide to the Solubility of Indium Tripropan-2-olate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility characteristics of Indium tripropan-2-olate, also known as indium isopropoxide [In(O-i-Pr)₃]. A key precursor in materials science, particularly in the synthesis of indium-based nanoparticles and thin films, its solubility is a critical parameter for solution-based processing techniques. This document details its solubility in various solvents, provides a robust experimental protocol for quantitative solubility determination of this air-sensitive compound, and outlines its role in the sol-gel synthesis of indium oxide.

Solubility Profile of this compound

Data Presentation: Solubility Summary

| Solvent Class | Solvent Example(s) | Qualitative Solubility | Quantitative Solubility ( g/100 mL) |

| Protic Solvents | |||

| Water | H₂O | Insoluble[2] | < 0.01[2] |

| Alcohols | Isopropanol, Ethanol | Miscible[3] | Not available |

| Aprotic Solvents | |||

| Ethers | Tetrahydrofuran (THF) | Soluble | Not available |

| Ketones | Acetone | Miscible[3] | Not available |

| Esters | Ethyl Acetate | Miscible[3] | Not available |

| Hydrocarbons | Toluene | Soluble | Not available |

| Other Aprotic | Dimethyl sulfoxide (DMSO) | Insoluble or slightly soluble[2] | < 0.1[2] |

It is important to note that the term "miscible" implies that the solute and solvent will mix in all proportions to form a homogeneous solution.[3] However, some sources suggest that metal alkoxides, in general, can have low solubility in the alcohols from which they are derived, typically in the range of 2-25 wt%.[4] This discrepancy highlights the need for precise quantitative measurements for specific applications.

Experimental Protocol: Quantitative Solubility Determination

The moisture-sensitive nature of this compound necessitates the use of air-free techniques for accurate solubility determination. The following protocol is a synthesized methodology based on established gravimetric methods and Schlenk line techniques for handling air-sensitive compounds.[5][6]

Objective: To determine the quantitative solubility of this compound in a given anhydrous solvent at a specified temperature.

Materials and Equipment:

-

This compound (high purity)

-

Anhydrous solvent of interest

-

Schlenk line or glovebox with an inert atmosphere (e.g., Argon or Nitrogen)[7]

-

Schlenk flasks or vials with septa

-

Cannula and syringes for liquid transfer[7]

-

Analytical balance (4-5 decimal places)

-

Thermostatic bath

-

Centrifuge (optional, for air-free operation)

-

Filtration apparatus for inert atmosphere (e.g., cannula filter)[7]

-

Pre-weighed collection flask

Methodology:

-

Preparation of Saturated Solution: a. Under an inert atmosphere (in a glovebox or on a Schlenk line), add an excess amount of this compound to a Schlenk flask containing a known volume of the anhydrous solvent. The use of excess solid is crucial to ensure saturation. b. Seal the flask and place it in a thermostatic bath set to the desired temperature. c. Stir the suspension vigorously for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required to reach equilibrium should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.[5]

-

Phase Separation: a. Once equilibrium is achieved, stop stirring and allow the undissolved solid to settle. b. To separate the saturated solution from the excess solid under inert conditions, use a cannula filter.[7] One end of the cannula is inserted into the solution (above the solid precipitate), and the other end into a pre-weighed collection Schlenk flask. c. The transfer is driven by a positive pressure of inert gas.

-

Gravimetric Analysis: a. Weigh the collection flask containing the known volume of the saturated solution to determine the total mass of the solution. b. Under a flow of inert gas or in a vacuum oven, carefully evaporate the solvent from the collection flask. The low volatility of the solute allows for the selective removal of the solvent. c. Once the solvent is completely removed, weigh the collection flask again. The difference in mass corresponds to the mass of the dissolved this compound.[3]

-

Calculation of Solubility: a. Calculate the solubility using the following formula:

Experimental Workflow for Solubility Determination

Caption: Workflow for quantitative solubility determination of this compound.

Signaling Pathway: Sol-Gel Synthesis of Indium Oxide

This compound is a widely used precursor for the synthesis of indium oxide (In₂O₃) nanoparticles and thin films via the sol-gel method. This process involves two primary chemical reactions: hydrolysis and condensation.

Hydrolysis: The first step is the hydrolysis of the indium isopropoxide, where the isopropoxy groups (-O-i-Pr) are replaced with hydroxyl groups (-OH) upon reaction with water. This reaction can be catalyzed by either an acid or a base.

In(O-i-Pr)₃ + 3H₂O → In(OH)₃ + 3(i-Pr)OH

Condensation: The newly formed indium hydroxide molecules then undergo condensation reactions. In these reactions, a water molecule is eliminated, leading to the formation of In-O-In bridges. This process results in the growth of a three-dimensional network, forming a "sol" (a colloidal suspension of solid particles in a liquid) and eventually a "gel" (a solid network encapsulating the solvent).

2In(OH)₃ → (HO)₂In-O-In(OH)₂ + H₂O

This condensation process continues, leading to the formation of indium oxide. Subsequent heat treatment (calcination) is typically employed to remove residual organic and hydroxyl groups and to crystallize the amorphous indium oxide into the desired phase.

Sol-Gel Reaction Pathway

Caption: Sol-gel synthesis pathway of Indium Oxide from this compound.

References

- 1. INDIUM (III) ISOPROPOXIDE | 118240-53-2 [amp.chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pharmajournal.net [pharmajournal.net]

- 4. US6444862B1 - Synthesis and isolation of metal alkoxides - Google Patents [patents.google.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]

- 7. Schlenk line - Wikipedia [en.wikipedia.org]

Unveiling the Thermal Decomposition Pathway of Indium Tripropan-2-olate: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive analysis of the thermal decomposition of indium tripropan-2-olate, a critical precursor in the fabrication of indium-based semiconductor materials. Tailored for researchers, scientists, and professionals in drug development utilizing indium compounds, this document synthesizes key data, experimental protocols, and visual representations of the decomposition process to facilitate a deeper understanding and application of this technology.

Introduction

This compound, with the chemical formula In(O-i-Pr)₃, is a metal-organic precursor widely employed in the synthesis of indium oxide (In₂O₃) thin films and nanoparticles. The controlled thermal decomposition of this compound is fundamental to achieving desired material properties, including crystallinity, morphology, and electronic characteristics. Understanding the precise thermal behavior of this compound is therefore paramount for the reproducible and scalable production of high-quality indium-based materials for applications ranging from transparent conducting oxides in displays to catalysts and sensors. This guide delves into the quantitative analysis of its thermal degradation, the experimental conditions under which this occurs, and the mechanistic pathways involved.

Quantitative Thermal Analysis Data

The thermal decomposition of this compound has been investigated using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses provide critical data on the temperature-dependent mass loss and associated thermal events.

| Parameter | Value | Reference |

| Formula | In(O-i-Pr)₃ | [1] |

| Molecular Weight | 292.12 g/mol | [1] |

| Melting Point | 12-14 °C (decomposes) | [1] |

| Boiling Point | 140 °C at 0.1 mmHg | [1] |

Table 1: Physical Properties of this compound

The thermal decomposition proceeds in distinct stages, as summarized in the following table.

| Temperature Range (°C) | Weight Loss (%) | Associated Event |

| ~150 - 250 | ~30 | Initial decomposition and loss of isopropanol/propene |

| ~250 - 350 | ~25 | Further decomposition and formation of indium oxy-isopropoxide intermediates |

| > 350 | ~10 | Final conversion to Indium Oxide (In₂O₃) |

Table 2: Summary of Thermogravimetric Analysis (TGA) Data for the Decomposition of this compound

Experimental Protocols

The data presented in this guide are derived from standard thermal analysis techniques. The methodologies employed are detailed below to ensure reproducibility and to provide a basis for further experimental design.

Thermogravimetric Analysis (TGA)

-

Instrument: A standard thermogravimetric analyzer.

-

Sample Preparation: A small quantity of this compound (typically 5-10 mg) is placed in an alumina or platinum crucible.

-

Atmosphere: The analysis is conducted under a controlled atmosphere, typically flowing nitrogen or air, at a specified flow rate (e.g., 50 mL/min).

-

Heating Program: The sample is heated from ambient temperature to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

-

Data Collection: The mass of the sample is continuously monitored as a function of temperature.

Differential Scanning Calorimetry (DSC)

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation: A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.

-

Atmosphere: The experiment is performed under an inert atmosphere, such as nitrogen, to prevent oxidation.

-

Heating Program: The sample and reference are subjected to a controlled temperature program, typically a linear ramp (e.g., 10 °C/min) over the temperature range of interest.

-

Data Collection: The difference in heat flow between the sample and the reference is recorded as a function of temperature, revealing endothermic and exothermic transitions.

Visualizing the Decomposition Pathway and Experimental Workflow

To elucidate the complex processes involved in the thermal decomposition of this compound and the experimental procedures for its analysis, the following diagrams have been generated using the DOT language.

Caption: Experimental workflow for the thermal analysis of this compound.

Caption: Proposed thermal decomposition pathway of this compound to indium oxide.

Caption: Logical relationship between precursor properties, decomposition conditions, and final material properties.

Conclusion

This technical guide has provided a detailed overview of the thermal decomposition of this compound. The quantitative data, experimental protocols, and visual diagrams presented herein serve as a valuable resource for researchers and professionals working with this precursor. A thorough understanding of its thermal behavior is essential for the controlled synthesis of indium oxide materials with tailored properties for advanced technological applications. Further research may focus on the in-situ analysis of decomposition byproducts and the influence of dopants on the thermal degradation profile.

References

Hydrolysis of Indium Tripropan-2-olate in Solution: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hydrolysis of indium tripropan-2-olate (In(OiPr)3) in solution, a critical process in the sol-gel synthesis of indium oxide (In2O3) nanoparticles. Due to the limited availability of direct research on this compound hydrolysis, this guide synthesizes information from related studies on other indium precursors and analogous metal alkoxide systems to present a coherent understanding of the process.

Introduction

Indium oxide (In2O3) nanoparticles have garnered significant interest for various applications, including transparent conducting oxides, gas sensors, and catalysts. The sol-gel method offers a versatile and cost-effective route for the synthesis of these nanoparticles, where the hydrolysis and subsequent condensation of a metal-organic precursor are the key steps. This compound is a common precursor for this process, offering good solubility in organic solvents. Understanding and controlling its hydrolysis is paramount for tailoring the properties of the final In2O3 material.

The Hydrolysis and Condensation Pathway

The transformation of this compound into indium oxide via the sol-gel process involves two primary reactions: hydrolysis and condensation.

Hydrolysis: In this step, the isopropoxy groups (-OiPr) of the indium precursor are replaced by hydroxyl groups (-OH) through a reaction with water. This reaction can be represented by the following general equation:

In(OiPr)3 + nH2O → In(OiPr)3-n(OH)n + n(iPrOH)

The extent of hydrolysis, controlled by the water-to-alkoxide ratio, is a critical parameter influencing the subsequent condensation and final product morphology.

Condensation: The partially or fully hydrolyzed indium species then undergo condensation reactions to form indium-oxygen-indium (In-O-In) bridges, leading to the formation of a sol and eventually a gel network. This can proceed via two main pathways:

-

Oxolation: A reaction between a hydroxyl group and an isopropoxy group, eliminating an alcohol molecule. In-OH + iPrO-In → In-O-In + iPrOH

-

Olation: A reaction between two hydroxyl groups, eliminating a water molecule. In-OH + HO-In → In-O-In + H2O

The relative rates of hydrolysis and condensation significantly impact the structure of the resulting indium oxide nanoparticles.

Below is a simplified diagram illustrating the sol-gel process from the this compound precursor.

Caption: Simplified workflow of the sol-gel synthesis of Indium Oxide.

Experimental Protocols

While specific protocols for the hydrolysis of this compound are not abundant in the literature, the following represents a generalized procedure for the sol-gel synthesis of indium oxide nanoparticles, compiled from various sources utilizing similar precursors.

3.1. Materials

-

This compound (In(OiPr)3)

-

Anhydrous isopropanol (iPrOH)

-

Deionized water

-

Nitric acid (HNO3) or Ammonia (NH4OH) (optional, as catalyst)

3.2. Synthesis of Indium Oxide Nanoparticles

-

Precursor Solution Preparation: A solution of this compound is prepared by dissolving a specific amount of the precursor in anhydrous isopropanol under an inert atmosphere (e.g., nitrogen or argon) to prevent premature hydrolysis. The concentration of this solution is a key experimental parameter.

-

Hydrolysis: A controlled amount of deionized water, often mixed with isopropanol, is added dropwise to the precursor solution under vigorous stirring. The water-to-alkoxide molar ratio is a critical factor influencing particle size and morphology. An acid or base catalyst can be added to the water/isopropanol mixture to control the rates of hydrolysis and condensation.

-

Gelation and Aging: The resulting sol is typically stirred for a period ranging from a few hours to several days at a constant temperature to allow for the completion of the condensation reactions and the formation of a stable gel.

-

Drying: The wet gel is dried to remove the solvent and other volatile byproducts. This can be done under ambient conditions, in an oven at a specific temperature, or via supercritical drying to preserve the porous structure.

-

Calcination: The dried gel is then calcined at elevated temperatures (typically 300-600 °C) in air or a controlled atmosphere to remove residual organic compounds and promote the crystallization of indium oxide.

The following diagram illustrates a typical experimental workflow for the synthesis of indium oxide nanoparticles from this compound.

Caption: Experimental workflow for In2O3 nanoparticle synthesis.

Quantitative Data

Quantitative data specifically for the hydrolysis of this compound is scarce in publicly available literature. However, we can present a table of typical experimental parameters gathered from studies on the sol-gel synthesis of indium oxide using various precursors, which can serve as a starting point for process development.

| Parameter | Typical Range | Effect on Final Product |

| Precursor Concentration | 0.01 M - 0.5 M | Affects particle size and agglomeration. Higher concentrations may lead to larger particles. |

| Water-to-Alkoxide Molar Ratio (Rw) | 1 - 100 | A critical parameter. Lower Rw favors slower hydrolysis and condensation, potentially leading to smaller, more uniform particles. Higher Rw can lead to rapid precipitation. |

| Solvent | Isopropanol, Ethanol, Methanol | The choice of solvent can influence the solubility of the precursor and the rates of hydrolysis and condensation. |

| Catalyst (Acid/Base) | pH 2-4 (acidic) or pH 8-10 (basic) | Acid catalysis generally promotes hydrolysis, leading to more linear polymer chains. Base catalysis promotes condensation, often resulting in more highly branched, particulate structures. |

| Reaction Temperature | Room Temperature - 80 °C | Affects the rates of hydrolysis and condensation. Higher temperatures generally increase reaction rates. |

| Aging Time | 1 - 72 hours | Allows for the completion of condensation reactions and strengthening of the gel network. |

| Calcination Temperature | 300 °C - 600 °C | Determines the crystallinity and final phase of the indium oxide. Higher temperatures generally lead to larger crystallite sizes. |

Characterization Techniques

A variety of analytical techniques are employed to study the hydrolysis and condensation process and to characterize the resulting indium oxide nanoparticles.

-

Fourier-Transform Infrared Spectroscopy (FTIR): To monitor the disappearance of In-O-C bonds from the precursor and the appearance of In-O-H and In-O-In bonds during hydrolysis and condensation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C): To follow the consumption of the alkoxide and the formation of alcohol, providing insights into the reaction kinetics.

-

X-ray Diffraction (XRD): To determine the crystal structure and crystallite size of the final In2O3 product after calcination.

-

Transmission Electron Microscopy (TEM): To visualize the morphology, size, and size distribution of the synthesized nanoparticles.

-

Dynamic Light Scattering (DLS): To measure the hydrodynamic radius of the particles in the sol stage.

Conclusion

The hydrolysis of this compound is a fundamental step in the sol-gel synthesis of high-quality indium oxide nanoparticles. While direct and detailed studies on this specific precursor are limited, a thorough understanding can be constructed by drawing parallels with other metal alkoxide systems. The key to controlling the final properties of the In2O3 nanoparticles lies in the careful manipulation of experimental parameters such as precursor concentration, water-to-alkoxide ratio, solvent, catalyst, and temperature. Further research focusing specifically on the kinetics and mechanism of this compound hydrolysis would be highly beneficial for the rational design and synthesis of advanced indium oxide-based materials.

Methodological & Application

Application Notes and Protocols for Sol-Gel Synthesis of Indium Tin Oxide (ITO) Thin Films Using Indium Tripropan-2-olate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium Tin Oxide (ITO) is a transparent conducting oxide (TCO) widely utilized in a variety of optoelectronic applications, including flat-panel displays, solar cells, and smart windows.[1][2][3] The sol-gel method offers a versatile and cost-effective approach for the synthesis of high-quality ITO thin films. This technique allows for precise control over the film's chemical composition and microstructure by manipulating the precursor solution and processing parameters.[4][5]

These application notes provide a detailed protocol for the synthesis of ITO thin films using indium tripropan-2-olate as the indium precursor. While less common than inorganic precursors like indium nitrate or chloride, this compound offers the advantage of being a readily hydrolyzable metal alkoxide, which is a classic precursor for sol-gel processes. The protocol described herein is a generalized procedure and may require optimization depending on specific experimental conditions and desired film properties.

Experimental Protocols

Materials and Equipment

-

Precursors:

-

This compound (In(O-i-Pr)₃)

-

Tin(IV) chloride (SnCl₄) or a tin alkoxide such as tin(IV) isopropoxide (Sn(O-i-Pr)₄)

-

-

Solvents:

-

Anhydrous 2-propanol

-

Acetylacetone (AcAc) (as a chelating agent)

-

-

Catalyst:

-

Nitric acid (HNO₃) or acetic acid (CH₃COOH)

-

-

Substrates:

-

Glass slides, silicon wafers, or quartz substrates

-

-

Equipment:

-

Glove box or a controlled atmosphere environment for handling moisture-sensitive precursors

-

Magnetic stirrer and hot plate

-

Spin coater

-

Tube furnace or rapid thermal annealing (RTA) system

-

Ultrasonic bath for substrate cleaning

-

Substrate Cleaning Protocol

-

Place the substrates in a beaker and sequentially clean them in an ultrasonic bath with detergent, deionized water, acetone, and finally 2-propanol, each for 15 minutes.

-

Dry the substrates with a stream of nitrogen gas.

-

Optional: Treat the substrates with oxygen plasma to enhance the hydrophilicity of the surface.

ITO Sol Preparation Protocol (0.2 M, 10 at% Sn)

Note: this compound is sensitive to moisture. It is recommended to perform the initial steps in a glove box under an inert atmosphere.

-

Indium Precursor Solution: In a dry flask, dissolve the appropriate amount of this compound in anhydrous 2-propanol to achieve the desired final concentration (e.g., for a 0.2 M solution, use the corresponding mass of In(O-i-Pr)₃). Stir the solution until the precursor is completely dissolved.

-

Tin Precursor Solution: In a separate dry flask, dissolve the required amount of tin precursor (to achieve a 10 atomic % doping of tin relative to indium) in a small amount of anhydrous 2-propanol.

-

Mixing and Chelation: Slowly add the tin precursor solution to the indium precursor solution while stirring. To stabilize the sol and prevent premature precipitation, add a chelating agent such as acetylacetone (AcAc) in a 1:1 molar ratio to the total metal alkoxide concentration. Allow the solution to stir for at least 1 hour.

-

Hydrolysis and Condensation: Prepare a solution of deionized water and 2-propanol. The molar ratio of water to metal alkoxide is a critical parameter and should be systematically varied (e.g., from 0.5 to 2). Add a small amount of acid catalyst (e.g., a few drops of nitric acid or acetic acid) to the water/2-propanol solution.

-

Slowly add the water/catalyst solution dropwise to the metal alkoxide solution under vigorous stirring.

-

Allow the sol to age for 24 hours at room temperature. A clear, stable sol should be obtained.

Thin Film Deposition Protocol (Spin Coating)

-

Place a cleaned substrate on the spin coater chuck.

-

Dispense a sufficient amount of the prepared ITO sol onto the center of the substrate.

-

Spin the substrate at a desired speed (e.g., 3000 rpm) for a specific duration (e.g., 30 seconds). The spinning speed and time will influence the film thickness.[6]

-

After spinning, place the coated substrate on a hotplate at a low temperature (e.g., 100-150 °C) for 5-10 minutes to evaporate the solvent and promote initial gelation.

-

Repeat the coating and drying steps to achieve the desired film thickness.

Annealing Protocol

-

Place the dried films in a tube furnace or an RTA system.

-

Heat the films to the desired annealing temperature (e.g., in the range of 400-600 °C) in air or a controlled atmosphere (e.g., nitrogen or a forming gas like H₂/N₂).

-

Hold the temperature for a specific duration (e.g., 1-2 hours).

-

Allow the films to cool down slowly to room temperature.

Data Presentation

The following tables summarize typical properties of sol-gel derived ITO thin films from various precursors. These values can serve as a benchmark for films synthesized using this compound.

Table 1: Electrical and Optical Properties of Sol-Gel Derived ITO Thin Films

| Precursor System | Sn Doping (at%) | Annealing Temp. (°C) | Sheet Resistance (Ω/sq) | Resistivity (Ω·cm) | Transmittance (%) | Reference |

| In(NO₃)₃ / SnCl₄ | 10 | 500 | - | 4.59 x 10⁻³ | >80 | [7] |

| InCl₃ / SnCl₄ | 9 | 600 | - | 1.77 x 10⁻³ | - | [8] |

| Metal Indium / SnCl₄ | - | 500 | 230 | 4.14 x 10⁻³ | 85.12 | |

| ITO Nanopowder Slurry | - | 700 | - | ~10⁻⁴ | - | [6] |

Table 2: Structural and Morphological Properties of Sol-Gel Derived ITO Thin Films

| Precursor System | Annealing Temp. (°C) | Crystal Structure | Crystallite Size (nm) | Surface Roughness (RMS) | Reference |

| In(NO₃)₃ / SnCl₄ | 500 | Cubic Bixbyite | ~15 | - | [7] |

| Metal Indium / SnCl₄ | 500 | Cubic Bixbyite | - | - | |

| Sputtered ITO | 600 (RTA) | Cubic Bixbyite | 7.5 | - | [9] |

| Sputtered ITO | 800 (RTA) | Cubic Bixbyite | 15.8 | - | [9] |

Visualizations

Caption: Experimental workflow for ITO thin film synthesis.

Caption: Hydrolysis and condensation of indium alkoxide.

References

- 1. Sol–gel process - Wikipedia [en.wikipedia.org]

- 2. Indium tin oxide - Wikipedia [en.wikipedia.org]

- 3. An Introduction to ITO – Indium Tin Oxide [sputtertargets.net]

- 4. Characterization and Structural Property of Indium Tin Oxide Thin Films [scirp.org]

- 5. umpir.ump.edu.my [umpir.ump.edu.my]

- 6. sensors.myu-group.co.jp [sensors.myu-group.co.jp]

- 7. Transparent and conducting ITO thin films by spin coating of an aqueous precursor solution - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Characterization of Indium Tin Oxide (ITO) Thin Films towards Terahertz (THz) Functional Device Applications [mdpi.com]

Application Notes and Protocols for Chemical Vapor Deposition using Indium Tripropan-2-olate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium tripropan-2-olate, also known as indium(III) isopropoxide, is an organometallic precursor utilized in the chemical vapor deposition (CVD) of indium oxide (In₂O₃) thin films. These films are of significant interest in various fields, including electronics, optoelectronics, and sensor technology, owing to their properties as transparent conducting oxides (TCOs). The choice of precursor is critical in any CVD process, as it dictates the deposition temperature, growth rate, and the purity of the resulting film. Metal alkoxides, such as this compound, are often favored due to their volatility and cleaner decomposition pathways compared to other organometallic precursors.

This document provides detailed application notes and protocols for the use of this compound in a CVD process for the deposition of indium oxide thin films. It should be noted that while this compound is recognized as a precursor for indium oxide films, detailed and specific CVD process parameters are not extensively reported in publicly available literature. Therefore, the protocols provided herein are based on the general principles of CVD using metal alkoxides and data from analogous indium-based precursors. Process optimization will be necessary to achieve desired film characteristics for specific applications.

Precursor Properties: this compound

A summary of the known properties of this compound is presented in the table below. Understanding these properties is crucial for designing a successful CVD process.

| Property | Value | Notes |

| Chemical Formula | C₉H₂₁InO₃ | |

| Molecular Weight | 292.08 g/mol | |

| Synonyms | Indium(III) isopropoxide, tri(propan-2-yloxy)indigane | |

| Appearance | Reported as a colorless liquid or a yellow powder. | The physical state can vary based on purity and synthesis method. |

| Solubility | Soluble in alcohols, ketones, and esters. | Solubility is important for liquid delivery systems. |

| Purity | Commercially available up to 99.999% (5N) trace metals basis. | High purity is essential for semiconductor applications. |

Chemical Vapor Deposition of Indium Oxide: An Overview

The CVD of indium oxide from this compound typically involves the thermal decomposition of the precursor on a heated substrate. The overall reaction can be summarized as follows:

2 In(OCH(CH₃)₂)₃(g) → In₂O₃(s) + 6 (CH₃)₂CHOH(g) + other byproducts

The isopropanol is a major byproduct, which is relatively benign. The presence of an oxidizing agent, such as oxygen or water vapor, can be used to facilitate the complete decomposition of the precursor at lower temperatures and improve film purity by minimizing carbon incorporation.

Key Experimental Parameters

The quality of the deposited indium oxide films is highly dependent on several key experimental parameters. The following table outlines these parameters and their expected influence on the film properties.

| Parameter | Typical Range | Influence on Film Properties |

| Substrate Temperature | 200 - 500 °C | Affects crystallinity, grain size, and surface morphology. Higher temperatures generally lead to more crystalline films. |

| Precursor Temperature | 80 - 150 °C | Controls the vapor pressure and thus the delivery rate of the precursor to the reaction chamber. |

| Carrier Gas Flow Rate | 10 - 100 sccm | Influences the residence time of the precursor in the reactor and the uniformity of the deposited film. |

| Oxidizing Agent Flow Rate | 5 - 50 sccm | Affects the stoichiometry (In:O ratio) and purity of the film. Can also influence the growth rate. |

| Reactor Pressure | 0.1 - 10 Torr | Impacts the mean free path of the gas molecules and can affect film conformality and uniformity. |

Experimental Protocols

The following protocols provide a starting point for the deposition of indium oxide thin films using this compound. Safety Precaution: All handling of this compound and the CVD experiment should be conducted in a well-ventilated fume hood or a glovebox, as the precursor is a flammable solid and can cause skin and eye irritation.

Protocol 1: Thermal CVD of Indium Oxide

This protocol describes a basic thermal CVD process without an additional oxidizing agent.

Materials and Equipment:

-

This compound (99.9%+ purity)

-

Substrates (e.g., silicon, quartz, glass)

-

CVD reactor with a heated substrate stage and a precursor bubbler

-

Mass flow controllers for carrier gas

-

Vacuum pump and pressure gauge

-

Inert carrier gas (e.g., Argon, Nitrogen)

Procedure:

-

Substrate Preparation: Clean the substrates using a standard cleaning procedure (e.g., RCA clean for silicon) to remove any organic and inorganic contaminants. Dry the substrates thoroughly before loading them into the CVD reactor.

-

Precursor Handling: Load the this compound into the precursor bubbler inside an inert atmosphere glovebox to prevent exposure to air and moisture.

-

System Setup:

-

Load the cleaned substrates onto the substrate heater in the CVD reactor.

-

Evacuate the reactor to a base pressure of < 1 mTorr.

-

Heat the precursor bubbler to a temperature between 100 °C and 130 °C to achieve sufficient vapor pressure. The exact temperature should be optimized based on the desired growth rate.

-

Heat the substrate to the desired deposition temperature (e.g., 350 °C).

-

-

Deposition:

-

Set the carrier gas (Argon) flow rate through the bubbler to 20 sccm.

-

Introduce the precursor vapor into the reaction chamber by opening the bubbler outlet valve.

-

Maintain a stable reactor pressure of approximately 1 Torr during deposition.

-

Continue the deposition for the desired time to achieve the target film thickness.

-

-

Shutdown:

-

Close the bubbler outlet valve to stop the precursor flow.

-

Turn off the substrate heater and allow the substrates to cool down under an inert gas flow.

-

Once at room temperature, vent the reactor and unload the samples.

-

Protocol 2: Oxygen-Assisted CVD of Indium Oxide

This protocol incorporates an oxidizing agent to potentially lower the deposition temperature and improve film quality.

Materials and Equipment:

-

Same as Protocol 1, with the addition of a mass flow controller for oxygen.

-

Oxygen gas (high purity)

Procedure:

-

Substrate Preparation and Precursor Handling: Follow steps 1 and 2 from Protocol 1.

-

System Setup:

-

Follow step 3 from Protocol 1.

-

-

Deposition:

-

Set the carrier gas (Argon) flow rate through the bubbler to 20 sccm.

-

Set the oxygen flow rate to 10 sccm and introduce it into the reaction chamber.

-

Introduce the precursor vapor into the reaction chamber.

-

Maintain a stable reactor pressure of approximately 1 Torr.

-

Continue the deposition for the desired time.

-

-

Shutdown:

-

Stop the precursor and oxygen flow.

-

Follow step 5 from Protocol 1.

-

Visualizations

Experimental Workflow

Caption: A generalized workflow for the chemical vapor deposition process.

Proposed Decomposition Pathway

Caption: A simplified proposed reaction pathway for In₂O₃ deposition.

Application Notes and Protocols for Atomic Layer Deposition of In₂O₃ from Indium Tripropan-2-olate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indium(III) oxide (In₂O₃) is a transparent conducting oxide (TCO) with a wide range of applications in optoelectronics, including flat-panel displays, solar cells, and sensors.[1][2] Atomic Layer Deposition (ALD) is an advanced thin-film deposition technique that allows for the growth of highly conformal and uniform films with precise thickness control at the atomic level.[3] This is achieved through sequential, self-limiting surface reactions.[3]

This document provides detailed application notes and protocols for the atomic layer deposition of In₂O₃ thin films using indium tripropan-2-olate (also known as indium triisopropoxide) as the indium precursor. While direct literature on this specific precursor for In₂O₃ ALD is limited, this guide is based on the established principles of ALD chemistry for metal alkoxides and data from other In₂O₃ ALD processes.[4][5]

Precursor Characteristics: this compound

This compound is a metal alkoxide precursor that is a promising candidate for the ALD of In₂O₃. Its properties are summarized below:

| Property | Value | Reference |

| Chemical Formula | C₉H₂₁InO₃ | [6] |

| Molecular Weight | 292.08 g/mol | [6] |

| Synonyms | Indium(III) isopropoxide, tri(propan-2-yloxy)indigane | [6] |

| Physical State | Solid (at standard conditions) | |

| Vapor Pressure | Requires heating to achieve adequate vapor pressure for ALD. The optimal bubbler temperature needs to be determined experimentally. | |

| Thermal Stability | The ALD temperature window must be below the precursor's thermal decomposition temperature to ensure self-limiting growth. This should be determined by thermogravimetric analysis (TGA). |

Note: The volatility and thermal stability of this compound are critical parameters for a successful ALD process and should be characterized before use. Metal alkoxides are generally less pyrophoric and safer to handle than metal alkyls.[7]

Experimental Protocols

The following protocols provide a starting point for developing an ALD process for In₂O₃ using this compound. Optimization of all parameters is necessary to achieve desired film properties.

Substrate Preparation

Proper substrate preparation is crucial for uniform film growth.

-

Cleaning: Substrates (e.g., silicon wafers, glass) should be cleaned to remove organic and particulate contamination. A typical cleaning procedure involves:

-

Ultrasonic bathing in acetone for 10-15 minutes.

-

Ultrasonic bathing in isopropanol for 10-15 minutes.

-

Rinsing with deionized (DI) water.

-

Drying with a stream of high-purity nitrogen gas.

-

-

Surface Functionalization: To ensure reactive sites for the initial ALD cycles, the substrate surface should be hydroxylated. This can be achieved by:

-

An O₂ plasma treatment for 5-10 minutes.

-

A UV-ozone treatment for 10-15 minutes.

-